molecular formula C27H36N4O4 B11432017 4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

4-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylbutanamide

Cat. No.: B11432017
M. Wt: 480.6 g/mol
InChI Key: JDHQHKVSTRIFSR-UHFFFAOYSA-N
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Description

4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its biological activity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the quinazolinone intermediate with an appropriate isocyanate or carbamoyl chloride.

    Attachment of the Cyclohexenyl and Cyclopentyl Groups: The cyclohexenyl and cyclopentyl groups can be attached through nucleophilic substitution reactions, often using alkyl halides or tosylates as electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexenyl and cyclopentyl groups, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the quinazolinone core or the carbamoyl group, potentially yielding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the carbamoyl and quinazolinone groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its quinazolinone core is a versatile scaffold for the development of new materials and catalysts.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

Medically, the compound could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, the compound might be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide exerts its effects likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide
  • **4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-cyclopentylbutanamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to other quinazolinone derivatives, it may exhibit enhanced stability, bioavailability, or specificity for certain targets.

Properties

Molecular Formula

C27H36N4O4

Molecular Weight

480.6 g/mol

IUPAC Name

4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylbutanamide

InChI

InChI=1S/C27H36N4O4/c32-24(29-21-11-4-5-12-21)15-8-18-30-26(34)22-13-6-7-14-23(22)31(27(30)35)19-25(33)28-17-16-20-9-2-1-3-10-20/h6-7,9,13-14,21H,1-5,8,10-12,15-19H2,(H,28,33)(H,29,32)

InChI Key

JDHQHKVSTRIFSR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NC4CCCC4

Origin of Product

United States

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